molecular formula C6H12O2 B14341596 5-Methoxypent-4-en-1-ol CAS No. 94935-12-3

5-Methoxypent-4-en-1-ol

Cat. No.: B14341596
CAS No.: 94935-12-3
M. Wt: 116.16 g/mol
InChI Key: GDFNGURPMSQFLZ-UHFFFAOYSA-N
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Description

5-Methoxypent-4-en-1-ol is an organic compound with the molecular formula C6H12O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxypent-4-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-penten-1-ol with methanol in the presence of an acid catalyst. This reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxypent-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Various substituted alcohols

Mechanism of Action

The mechanism of action of 5-Methoxypent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the alkene moiety play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypent-4-en-1-ol
  • 3-Methoxypent-4-en-1-ol
  • 4-Methoxypent-4-en-1-ol

Uniqueness

5-Methoxypent-4-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activity, making it valuable for targeted applications .

By understanding the properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

94935-12-3

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

5-methoxypent-4-en-1-ol

InChI

InChI=1S/C6H12O2/c1-8-6-4-2-3-5-7/h4,6-7H,2-3,5H2,1H3

InChI Key

GDFNGURPMSQFLZ-UHFFFAOYSA-N

Canonical SMILES

COC=CCCCO

Origin of Product

United States

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